molecular formula C39H45N3O5 B12434557 5-carboxy-X-rhodamine triethylammonium salt

5-carboxy-X-rhodamine triethylammonium salt

Cat. No.: B12434557
M. Wt: 635.8 g/mol
InChI Key: BUJRUSRXHJKUQE-UHFFFAOYSA-N
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Description

5-carboxy-X-rhodamine triethylammonium salt is a fluorescent dye commonly used in various scientific applications. This compound is known for its ability to label oligonucleotides and is widely utilized in automated DNA sequencing. The dye has longer-wavelength spectra compared to Lisaamine rhodamine B conjugates but shorter-wavelength spectra than Texas Red conjugates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-carboxy-X-rhodamine triethylammonium salt typically involves the reaction of rhodamine derivatives with carboxylic acid groups. The carboxylic acid of 5-carboxy-X-rhodamine is used for oligonucleotide labeling. The reaction conditions often include the use of anhydrous solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to ensure the moisture-sensitive nature of the product is maintained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to maintain the dye’s reactivity and stability. The product is typically stored in a freezer at temperatures ranging from -5 to -30°C and protected from light to preserve its integrity .

Chemical Reactions Analysis

Types of Reactions

5-carboxy-X-rhodamine triethylammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of 5-carboxy-X-rhodamine, each with unique fluorescence properties. These derivatives are used in different applications, such as labeling and imaging .

Scientific Research Applications

5-carboxy-X-rhodamine triethylammonium salt is extensively used in scientific research, including:

Mechanism of Action

The mechanism of action of 5-carboxy-X-rhodamine triethylammonium salt involves its ability to fluoresce when exposed to specific wavelengths of light. The dye binds to target molecules, and upon excitation, it emits light at a longer wavelength. This property makes it an excellent tool for imaging and detection in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-carboxy-X-rhodamine triethylammonium salt is unique due to its specific fluorescence properties, making it suitable for applications requiring precise labeling and detection. Its ability to label oligonucleotides and its stability under various conditions further enhance its utility in scientific research .

Properties

Molecular Formula

C39H45N3O5

Molecular Weight

635.8 g/mol

IUPAC Name

4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzene-1,3-dicarboxylate;triethylazanium

InChI

InChI=1S/C33H30N2O5.C6H15N/c36-32(37)20-9-10-21(24(17-20)33(38)39)27-25-15-18-5-1-11-34-13-3-7-22(28(18)34)30(25)40-31-23-8-4-14-35-12-2-6-19(29(23)35)16-26(27)31;1-4-7(5-2)6-3/h9-10,15-17H,1-8,11-14H2,(H-,36,37,38,39);4-6H2,1-3H3

InChI Key

BUJRUSRXHJKUQE-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)[O-])C(=O)[O-])CCC7

Origin of Product

United States

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